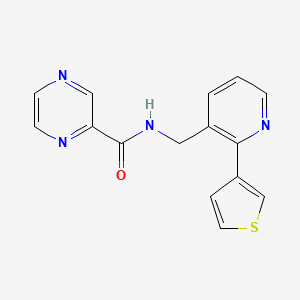

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide

Description

N-((2-(Thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked to a pyridinylmethyl group substituted at the 2-position with a thiophen-3-yl moiety. This structure combines aromatic (pyridine, thiophene) and hydrogen-bonding (carboxamide) functionalities, which are critical for interactions in biological or material science applications.

Properties

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-15(13-9-16-5-6-17-13)19-8-11-2-1-4-18-14(11)12-3-7-21-10-12/h1-7,9-10H,8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXIGHQIZJZFAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a pyrazine-2-carboxylic acid derivative and a pyridine-3-ylmethylamine derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and pyrazine rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazine derivatives, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide is a complex organic compound with a unique molecular structure featuring multiple aromatic rings, including pyrazine, pyridine, and thiophene. It also has a carboxamide functional group, which contributes to its chemical reactivity and stability. While direct research on the specific applications of this molecule is lacking, its key functional groups, pyrazines and thiophenes, suggest potential uses in drug discovery.

Potential Applications

- Drug Discovery Pyrazine derivatives have diverse biological activities, such as anticancer, diuretic, antidiabetic, and anti-inflammatory properties. The ability to modify these properties through structural changes makes pyrazines attractive candidates for new drug development. Derivatives of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide have demonstrated potential antimicrobial and antiviral properties. Related compounds have shown effectiveness against various pathogens, suggesting it could be further explored for therapeutic applications.

- Medicinal Chemistry and Material Science The aromatic systems in N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide enhance its potential for applications in medicinal chemistry and material science because of their electronic properties and ability to engage in π-π stacking interactions.

- Biological Activity Enhancement The compound's ability to form complexes with metal ions may enhance its biological activity by facilitating interactions with biological macromolecules.

Chemical Reactivity

The chemical reactivity of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide is influenced by its functional groups. The amide group can participate in nucleophilic acyl substitution reactions, and the aromatic rings can undergo electrophilic substitution reactions under appropriate conditions. The presence of nitrogen and oxygen atoms allows the compound to engage in hydrogen bonding interactions, affecting its solubility and interaction with biological targets.

Interaction Studies

Interaction studies have focused on its binding affinity with biological targets, including enzymes and receptors. Techniques such as molecular docking, spectroscopy, and crystallography are often employed to elucidate the binding mechanisms and affinities. Understanding these interactions is crucial for optimizing the compound's efficacy as a therapeutic agent.

Structural Comparison

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide stands out due to its intricate arrangement of multiple aromatic systems, potentially enhancing its stability and reactivity compared to simpler analogs.

Table: Structural Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-Methylpyridin-3-yl)carboxamide | Contains a pyridine ring | Lacks thiophene; simpler structure |

| 2-Aminopyridine Derivatives | Pyridine-based; various substituents | Different functional groups; less complex |

| Pyrazole Derivatives | Pyrazole ring; various substitutions | Different ring structure; less aromatic complexity |

Pyridazine Ring Properties

The pyridazine ring, found in similar compounds, has unique physicochemical properties, including weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity, which can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition, while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key pyrazine-2-carboxamide derivatives and their structural/functional distinctions from the target compound:

Key Observations:

- Thiophene vs.

- Linker Flexibility : Piperazine-containing analogs (e.g., 8b) exhibit higher molecular weights and altered solubility profiles due to their extended linkers .

Physicochemical and Spectral Properties

- Melting Points: Derivatives with rigid substituents (e.g., 8b, m.p. 241–242°C) exhibit higher melting points than flexible alkylamino analogs (e.g., 1c, m.p. 128–129°C) due to crystal packing differences .

- ¹H NMR Signatures : The NH proton in carboxamides appears downfield (δ 9.5–9.7 ppm in 5b), a hallmark of hydrogen-bonding capacity . Rotameric splitting (e.g., compound 2) indicates restricted rotation in N-alkylated derivatives .

Biological Activity

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The compound features a pyrazine ring fused with thiophene and pyridine moieties, linked through a methylene bridge. This unique configuration enhances its electronic properties and potential interactions with biological targets. The molecular formula is , indicating the presence of multiple heteroatoms that can influence its reactivity and biological interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, related pyrazine derivatives have been shown to induce apoptosis in chronic myeloid leukemia (CML) K562 cells by modulating the expression of key apoptotic markers such as Bax and Bcl2. In a study involving a similar pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate, it was found to inhibit cell viability with an IC50 of 25 µM, demonstrating its potential as an anticancer agent .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of this compound possess notable activity against various pathogens. For example, related compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus, indicating strong antibacterial effects .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Similar pyrazine derivatives have been shown to induce apoptosis by down-regulating anti-apoptotic proteins (Bcl2 and Survivin) while up-regulating pro-apoptotic proteins (Bax) .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in the G0/G1 phase, leading to increased sub-G1 cell populations indicative of apoptosis .

- Antimicrobial Mechanisms : The antimicrobial action may involve disrupting bacterial cell membranes or inhibiting biofilm formation, which is crucial for pathogen survival .

Research Findings Summary

Case Study 1: Apoptosis in Leukemia Cells

A study investigated the effects of a pyrazine derivative on K562 cells, revealing significant morphological changes associated with apoptosis after treatment with varying concentrations over time. The results highlighted the compound's ability to affect cellular pathways critical for cancer progression.

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of related compounds, confirming their efficacy against various bacterial strains through MIC assessments and time-kill assays.

Q & A

(Basic) What are the common synthetic routes for N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide?

Answer:

The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with aminomethyl-substituted pyridine-thiophene intermediates. A validated method includes:

- Step 1: Activation of pyrazine-2-carboxylic acid using reagents like isobutyl chloroformate or triphenylphosphine in the presence of a base (e.g., di-isopropyl-ethylamine) in solvents such as CH₂Cl₂ or pyridine .

- Step 2: Reaction with the aminomethyl intermediate (e.g., (2-(thiophen-3-yl)pyridin-3-yl)methanamine) under controlled temperatures (−15°C to reflux) .

- Purification: Column chromatography (e.g., Silica gel with CH₂Cl₂/MeOH gradients) is used to isolate the product, with yields ranging from 22% to 74% depending on substituent steric effects .

(Basic) How is the compound characterized after synthesis?

Answer:

Characterization involves:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm connectivity and purity. For example, pyrazine protons resonate at δ 8.0–8.6 ppm, while thiophene protons appear at δ 6.8–7.5 ppm .

- Mass Spectrometry: ESI-MS or LCMS (e.g., m/z 755 [M+H]⁺) verifies molecular weight .

- HPLC: Retention time analysis (e.g., 1.05–1.43 minutes under SMD-TFA conditions) ensures purity >95% .

(Advanced) What strategies optimize yield and purity during synthesis?

Answer:

Key optimizations include:

- Catalyst Selection: Triphenylphosphine enhances coupling efficiency in pyridine-based reactions .

- Solvent Effects: Polar aprotic solvents (e.g., pyridine) improve solubility of intermediates, while dichloroethane reduces side reactions .

- Temperature Control: Lower temperatures (−15°C) minimize decomposition during acid activation, while reflux accelerates amide bond formation .

- Purification: Gradient elution in chromatography resolves rotameric mixtures (e.g., 72.5% vs. 27.5% rotamers observed in NMR) .

(Advanced) How do structural modifications to the pyrazine or thiophene moieties affect biological activity?

Answer:

- Pyrazine Modifications: Substitution at the 3-position (e.g., methyl or amino groups) alters kinase inhibition profiles. For example, 3-amino derivatives show enhanced JAK3 inhibition (IC₅₀ = 27 nM) due to improved hydrogen bonding with ATP-binding pockets .

- Thiophene Modifications: Replacing thiophene with phenyl groups reduces selectivity for kinases like GSK-3β, highlighting the role of sulfur in hydrophobic interactions .

(Advanced) Are there contradictions in reported kinase selectivity profiles for related pyrazine carboxamides?

Answer:

Yes. While some studies report high selectivity for JAK3 (IC₅₀ = 27 nM) , others note off-target effects on GSK-3β and CDKs due to conserved ATP-binding regions . Contradictions arise from:

- Assay Conditions: Variations in ATP concentrations (e.g., 10 µM vs. 100 µM) alter apparent IC₅₀ values .

- Structural Flexibility: Rotameric states of the carboxamide group influence binding kinetics, as seen in NMR studies .

(Advanced) What mechanistic insights exist for this compound’s interaction with biological targets?

Answer:

- Kinase Inhibition: The pyrazine ring acts as a ATP-mimetic, with the carboxamide forming critical hydrogen bonds to hinge-region residues (e.g., Glu903 in JAK3) .

- DNA/Protein Interactions: Palladium(II) complexes of pyrazine carboxamides intercalate DNA via π-stacking, as shown in BSA binding assays .

(Basic) What analytical methods are used to assess stability and degradation?

Answer:

- Forced Degradation Studies: Acid/alkali hydrolysis (e.g., 0.1N HCl/NaOH at 60°C) followed by HPLC identifies degradation products (e.g., free pyrazine acid) .

- Thermogravimetric Analysis (TGA): Determines thermal stability, with decomposition typically >200°C .

(Advanced) How do computational models predict the compound’s pharmacokinetic properties?

Answer:

- LogP Calculations: Predicted logP ~2.5 (via ChemAxon) suggests moderate blood-brain barrier permeability .

- Metabolism: CYP3A4 is implicated in N-demethylation of the pyridine moiety, as modeled using docking simulations (PDB: 1TQM) .

(Advanced) What are the challenges in scaling up synthesis for in vivo studies?

Answer:

- Intermediate Stability: The aminomethyl-pyridine-thiophene intermediate is prone to oxidation, requiring inert atmospheres .

- Yield Limitations: Low yields (22–27%) in carboxamide coupling necessitate large-scale reagent use, increasing costs .

(Basic) What safety precautions are recommended during handling?

Answer:

- PPE: Gloves and goggles are mandatory due to irritant properties .

- Ventilation: Use fume hoods to avoid inhalation of pyridine vapors during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.